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molecular formula C13H14O3 B2747511 (1,4-Dimethoxynaphthalen-3-yl)methanol CAS No. 150556-57-3

(1,4-Dimethoxynaphthalen-3-yl)methanol

Cat. No. B2747511
M. Wt: 218.252
InChI Key: TVXWHCOBSAZDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09089605B2

Procedure details

Pyridinium chlorochromate (PCC, 1.04 g, 4.8 mmol) was added to a flame-dried 100 mL round bottom flask followed by dry CH2Cl2 (25.0 mL) at room temperature under Argon. Alcohol 26 (0.607 g, 2.78 mmol) was dissolved in CH2Cl2 (5.0 mL) and added slowly at room temperature. The reaction was stirred for a further 12 h at room temperature before being poured into a slurry of fluoricil, MgSO4, and CH2Cl2. After stirring the suspension was filtered through celite and condensed. The resulting solid was purified by flash column chromatography (CH2Cl2) to provide 27 (0.510 g, 2.36 mmol, 85%) as white needles. The product was also purified by recrystallization in Et2O:hexanes if no starting material was present.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0.607 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[CH3:12][O:13][C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:17]([O:24][CH3:25])=[CH:16][C:15]=1[CH2:26][OH:27].[O-]S([O-])(=O)=O.[Mg+2]>C(Cl)Cl>[CH3:12][O:13][C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:17]([O:24][CH3:25])=[CH:16][C:15]=1[CH:26]=[O:27] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0.607 g
Type
reactant
Smiles
COC1=C(C=C(C2=CC=CC=C12)OC)CO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for a further 12 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added slowly at room temperature
STIRRING
Type
STIRRING
Details
After stirring the suspension
FILTRATION
Type
FILTRATION
Details
was filtered through celite and condensed
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by flash column chromatography (CH2Cl2)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=C(C=C(C2=CC=CC=C12)OC)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.36 mmol
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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